3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid
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Overview
Description
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid typically involves the reaction of tert-butyl chloroformate with oxazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: It can be reduced to form different derivatives of oxazolidine.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Various oxazolidine derivatives.
Substitution: Compounds with different functional groups replacing the tert-butoxycarbonyl group.
Scientific Research Applications
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-trans-4-hydroxy-L-proline methyl ester
- N-Boc-cis-4-hydroxy-L-proline methyl ester
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
Uniqueness
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is unique due to its specific structure, which combines the oxazolidine ring with a tert-butoxycarbonyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOMDJJZKWOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1COCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182783 |
Source
|
Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-16-0 |
Source
|
Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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